(5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes bromophenyl and chlorophenyl groups attached to a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde with 1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
(5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture used for medical purposes.
Uniqueness
(5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H13BrClN3O3 |
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Molecular Weight |
470.7 g/mol |
IUPAC Name |
(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H13BrClN3O3/c22-13-3-7-15(8-4-13)25-11-1-2-17(25)12-18-19(27)24-21(29)26(20(18)28)16-9-5-14(23)6-10-16/h1-12H,(H,24,27,29)/b18-12+ |
InChI Key |
VKECTPIVOZKEOF-LDADJPATSA-N |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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